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molecular formula C9H11NO3 B7761365 1-Methoxy-2,4-dimethyl-3-nitrobenzene

1-Methoxy-2,4-dimethyl-3-nitrobenzene

Cat. No. B7761365
M. Wt: 181.19 g/mol
InChI Key: ULMZAUPUONYPNI-UHFFFAOYSA-N
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Patent
US04704401

Procedure details

A mixture of 32.12 grams of 2,4-dimethyl-3-nitrophenol, 35.78 grams of methyltosylate and 28.5 grams of anhydrous K2CO3 in 200 ml of acetone is heated to reflux for 12 hours. The reaction mixture is filtered leaving a tan solid. The filtrate is concentrated in vacuo. The concentrated filtrate is taken up in ethyl acetate and extracted with 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride. The remaining ethyl acetate layer is dried, filtered and concentrated in vacuo to give a dark oil which is distilled (T=80°-87° C./50μ) to give 30.95 grams of a yellow solid which is recrystallized from absolute ethanol, M.P. 53°-55° C.
Quantity
32.12 g
Type
reactant
Reaction Step One
Quantity
35.78 g
Type
reactant
Reaction Step One
Name
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][C:3]=1[OH:12].[CH3:13]OS(C1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
32.12 g
Type
reactant
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)O
Name
Quantity
35.78 g
Type
reactant
Smiles
COS(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
28.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
leaving a tan solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining ethyl acetate layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark oil which
DISTILLATION
Type
DISTILLATION
Details
is distilled (T=80°-87° C./50μ)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1[N+](=O)[O-])C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.95 g
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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